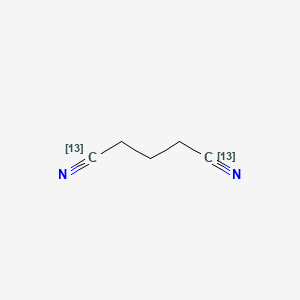

Glutaronitrile-1,5-13C2

Description

BenchChem offers high-quality Glutaronitrile-1,5-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaronitrile-1,5-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,5-13C2)pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMUSMDRMJOTH-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C]#N)C[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13C-labeled pentanedinitrile CAS 544-13-8 synonyms

13C-Labeled Pentanedinitrile (Glutaronitrile): Technical Synthesis, Analysis, and Metabolic Applications

Part 1: Executive Summary & Chemical Identity

13C-labeled pentanedinitrile (commonly known as 13C-Glutaronitrile ) is a stable isotope-labeled isotopologue of pentanedinitrile (CAS 544-13-8). While the standard CAS 544-13-8 refers to the unlabeled compound, researchers utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) require specific isotopomers—most notably 1,5-13C2-pentanedinitrile —to track carbon fate in metabolic flux analysis and polymer degradation studies.

This compound serves as a critical C5 metabolic probe. Unlike C6 adiponitrile, pentanedinitrile sits at the intersection of lysine catabolism (via cadaverine), glutaric aciduria research, and the synthesis of odd-carbon polyamides (Nylon 5,X).

Nomenclature & Synonyms

-

IUPAC Name: Pentanedinitrile (Note: IUPAC inclusion rules count the nitrile carbons as C1 and C5).

-

Common Synonyms: Glutaronitrile, 1,3-Dicyanopropane, Trimethylene dicyanide, Glutaric acid dinitrile.

-

Isotopologue Specifics:

-

1,5-13C2-Pentanedinitrile: Labeled at the two cyano carbons. (Most common synthetic target).

-

Uniformly Labeled (U-13C5): All carbons labeled.

-

| Property | Unlabeled Standard | 1,5-13C2-Labeled Variant |

| CAS RN | 544-13-8 | Not assigned generic CAS; specific to supplier |

| Formula | C5H6N2 | 13C2C3H6N2 |

| MW | 94.12 g/mol | 96.10 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 286 °C | ~286 °C (Isotope effect negligible on BP) |

Part 2: Synthesis & Production Strategy

The synthesis of 1,5-13C2-pentanedinitrile is the most chemically accessible route, utilizing a double nucleophilic substitution on a propyl backbone. This method ensures high isotopic enrichment (>99 atom % 13C) at the nitrile positions, which are magnetically distinct in 13C-NMR.

Core Synthesis Protocol: Nucleophilic Substitution

Reaction: 1,3-Dibromopropane + 2 K13CN

Reagents:

-

1,3-Dibromopropane (1.0 eq)

-

Potassium Cyanide-13C (2.2 eq, excess to drive completion)

-

Solvent: Ethanol/Water (80:20 v/v) or DMSO (for faster kinetics)

-

Catalyst: 18-Crown-6 (Phase transfer catalyst, optional but recommended in biphasic systems)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve K13CN (22 mmol) in 15 mL of water.

-

Addition: Add 40 mL of Ethanol, followed by 1,3-Dibromopropane (10 mmol). If using phase transfer catalysis, add 18-Crown-6 (0.5 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4) or GC-MS. The disappearance of the dibromide indicates completion.

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with 20 mL water and extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organic layer over anhydrous MgSO4, filter, and concentrate. Distill the crude oil under vacuum (approx. 140°C at 15 mmHg) to obtain pure 1,5-13C2-pentanedinitrile.

Workflow Visualization

Caption: Figure 1. Synthetic pathway for 1,5-13C2-pentanedinitrile via nucleophilic substitution.

Part 3: Applications in Drug Development & Research

Metabolic Flux Analysis (MFA)

In drug metabolism studies, the nitrile group is often robust but can undergo hydrolysis or reduction. 13C-labeling allows researchers to differentiate between endogenous glutarate pools and those derived from the xenobiotic nitrile.

-

Hydrolysis Pathway: Pentanedinitrile

4-Cyanobutanoic acid-

Detection: The 1,5-13C2 label transfers to the carboxyl carbons of Glutaric Acid. In MS, this results in a mass shift of +2 Da for the diacid metabolite.

-

-

Reduction Pathway: Pentanedinitrile

5-Aminopentanenitrile-

Significance: Cadaverine is a precursor to polyamines involved in cell proliferation. Tracing this conversion is vital in oncology research.

-

NMR Internal Standard

The 13C-nitrile carbon has a distinct chemical shift (~119 ppm). Because it is a quaternary carbon (no attached protons), it has a long relaxation time (

-

Protocol: When using as a quantitative standard (qNMR), add a relaxation agent (e.g., Cr(acac)3) to shorten

and allow for faster pulse repetition rates.

Polymer Precursor Tracking

Glutaronitrile is a precursor to Nylon 5,X series. In material science, 13C-labeling is used to study the biodegradation mechanisms of these polyamides. By incorporating labeled monomers, researchers can detect the release of 13C-enriched degradation products (oligomers) in environmental samples using Isotope Ratio Mass Spectrometry (IRMS).

Metabolic Fate Visualization

Caption: Figure 2. Divergent metabolic fates of 13C-labeled pentanedinitrile in biological systems.

Part 4: Analytical Characterization

To validate the synthesized or purchased material, the following spectral data is expected for 1,5-13C2-pentanedinitrile :

| Technique | Expected Signal / Characteristic |

| 1H-NMR (CDCl3) | |

| 13C-NMR (CDCl3) | |

| FT-IR | Strong absorption at 2245 cm |

| GC-MS (EI) | Molecular Ion ( |

Part 5: Handling & Safety

Critical Warning: Pentanedinitrile is an aliphatic nitrile and must be treated with the same precautions as cyanide salts due to the potential for metabolic release of cyanide ions, although it is less acutely toxic than simple cyanides.

-

Toxicity: Classified as Toxic if swallowed (H301) .[1] It can be absorbed through the skin.

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Nitrile gloves are generally resistant, but "breakthrough time" should be checked. Double gloving is recommended during synthesis workups.

-

Waste Disposal: Do not acidify waste streams containing nitriles, as this may liberate HCN gas. Dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10994, Glutaronitrile. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

O'Connor, E. J., Tomita, Y., & McDermott, A. E. (1994).[2] Synthesis of (1,2-13C2) 2-phosphoglycolic acid. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

Young, J. D. (2015).[3] Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. Retrieved from [Link]

Sources

Technical Guide: Comparative NMR Analysis of Glutaronitrile-1,5-13C2 vs. Unlabeled Glutaronitrile

The following guide serves as an in-depth technical resource for researchers utilizing isotopically labeled nitriles in metabolic flux analysis, mechanistic elucidation, and polymer precursor tracking.

Executive Summary & Molecular Architecture

Glutaronitrile (Pentanedinitrile) is a critical C5 aliphatic dinitrile often used as a precursor in the synthesis of nylon intermediates (cadaverine, glutaric acid) and as a metabolic probe. The introduction of Carbon-13 isotopes at the terminal nitrile positions (1,5-

This guide delineates the specific spectral changes driven by the

Molecular Definition

-

Formula:

CN-(CH -

Symmetry:

(Effective chemical equivalence between C1/C5 and C2/C4). -

Isotopic Physics: The labeling enriches the nitrile carbons to >99%

C (spin

Comparative Spectral Analysis

The transition from unlabeled to 1,5-

A. Proton ( H) NMR Spectroscopy[1][2]

In the unlabeled compound, the spectrum is defined solely by homonuclear proton-proton coupling (

1. The Alpha-Protons (

-CH

, Position 2/4)

-

Unlabeled: Appears as a Triplet (

ppm).-

Mechanism:[1] Split by the two neighboring

-protons (

-

-

Labeled (1,5-

C

2. The Beta-Protons (

-CH

, Position 3)

-

Unlabeled: Appears as a Quintet (

ppm).-

Mechanism:[1] Split by four equivalent neighboring

-protons (

-

-

Labeled (1,5-

C-

Mechanism:[1] Three-bond coupling (

) to the nitrile carbon is weaker, typically

-

B. Carbon (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> C) NMR Spectroscopy[1][2][3][5][6][7][8]

The

1. The Nitrile Carbon (C1/C5)

-

Unlabeled: Small, low-intensity singlet at

ppm (due to low NOE and long -

Labeled: Massive Singlet (dominant peak).

-

Note on Coupling: Although there are two labeled carbons, they are separated by three methylene groups (

), making C-C splitting negligible.

-

2. The Alpha Carbon (C2/C4)

-

Unlabeled: Singlet at

ppm (Natural abundance). -

Labeled: Doublet (Satellite phenomenon inverted).

-

Mechanism:[1] The C2 carbon (1.1% abundance) is directly bonded to the enriched C1 (99% abundance). This creates a 100% probability of a

C- -

Coupling Constant:

Hz.

-

Data Summary Table

| Nucleus | Position | Unlabeled Multiplicity | Labeled Multiplicity | Approx Shift (CDCl | Key Coupling ( |

| Triplet (t) | Doublet of Triplets (dt) | 2.55 ppm | |||

| Quintet (quin) | Broadened Quintet | 2.05 ppm | |||

| Nitrile (CN) | Singlet (weak) | Singlet (massive) | 119.0 ppm | N/A | |

| Singlet | Doublet (d) | 21.5 ppm | |||

| Singlet | Singlet (broad) | 22.5 ppm |

Visualization of Spectral Logic

The following diagram illustrates the causal pathway of spectral changes driven by the isotopic substitution.

Caption: Logical flow of spectral transformation upon 1,5-

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, particularly when quantifying enrichment levels, the following protocol must be adhered to. This workflow accounts for the long relaxation times characteristic of nitrile carbons.

Reagents & Setup

-

Solvent: CDCl

(Standard) or DMSO--

Note: Shifts in DMSO will be slightly downfield (~0.1-0.2 ppm).

-

-

Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (CHCl

at 7.26 ppm).

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve ~10-15 mg of Glutaronitrile-1,5-

C -

Critical: Ensure the solution is homogenous; nitriles can be viscous.

-

-

1H NMR Acquisition:

-

Pulse Angle: 30°.

-

Scans (NS): 16 (Sufficient due to high symmetry).

-

Validation: Check the integration ratio. The

-CH

-

-

13C NMR Acquisition (The Challenge):

-

Issue: Quaternary nitrile carbons have very long longitudinal relaxation times (

), often >10 seconds. -

Parameter Adjustment:

-

Set Relaxation Delay (

) to 5–10 seconds (Standard is 1-2s). -

If quantitative integration is required (e.g., calculating % enrichment vs. unlabeled impurity), use Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Scans (NS):

-

Labeled: 16-64 scans (Signal is massive).

-

Unlabeled/Impurity check: 256+ scans.

-

-

-

Data Processing:

-

Apply an exponential window function (LB = 0.3 Hz) for 1H.

-

For 13C, look for the "satellite" doublet at ~21.5 ppm. Measure the distance in Hz between the two legs; if it is ~55 Hz, you have confirmed the direct bond to the label.

-

Caption: Experimental decision matrix for validating the identity of 1,5-

Applications & Significance

Why utilize the 1,5-

-

Metabolic Flux Analysis (MFA): Glutaronitrile can be hydrolyzed to glutaric acid or reduced to cadaverine. In biological systems (or bio-manufacturing), tracking the

C label allows researchers to determine if the carbon backbone remains intact during enzymatic transformations. The splitting of the -

Mechanistic Studies (Hydrolysis): When converting nitriles to amides/acids, the carbon center undergoes hybridization changes (

). This drastically shifts the chemical shift from ~119 ppm to ~175 ppm. Using a labeled substrate allows for real-time in situ NMR monitoring of reaction kinetics, as the labeled peak is visible even at millimolar concentrations. -

Polymer Chemistry: For tracking the incorporation of glutaronitrile derivatives into nylon polymers, the strong singlet in solid-state NMR (MAS-NMR) provides a clear handle for quantifying cross-linking density or end-group analysis.

References

-

Spectral Data Base for Organic Compounds (SDBS). Glutaronitrile 1H and 13C NMR Data. SDBS No. 1683. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general coupling constants

and -

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for nitrile relaxation times and chemical shift theory). [Link]

Sources

Advanced Safety & Handling Guide: Glutaronitrile-1,5-13C2

Executive Summary & Chemical Profile[2]

Glutaronitrile-1,5-13C2 is a stable isotope-labeled dinitrile used primarily as a metabolic tracer in NMR spectroscopy and mass spectrometry (MS) workflows.[1] While chemically equivalent to its unlabeled parent (Pentanedinitrile), its application in biological systems requires a nuanced understanding of both its isotopic utility and its latent toxicity.[1]

Critical Safety Directive: This compound must be handled as a cyanogenic agent . Although it is a stable liquid at room temperature, metabolic or chemical hydrolysis releases cyanide ions (

Chemical Identity Table[3][4]

| Parameter | Specification |

| Chemical Name | Glutaronitrile-1,5-13C2 (Pentanedinitrile-1,5-13C2) |

| Parent CAS | 544-13-8 (Unlabeled) |

| Labeled CAS | Refer to specific vendor batch (Commonly N/A for custom synthesis) |

| Formula | |

| Molecular Weight | ~96.13 g/mol (vs. 94.12 g/mol unlabeled) |

| Appearance | Colorless to pale yellow liquid |

| Isotopic Enrichment | |

| Solubility | Soluble in water, ethanol, chloroform |

| Flash Point | > 110°C (Closed Cup) |

Toxicological Mechanism & Risk Assessment

The Latent Hazard: Metabolic Activation

Unlike direct cyanide salts (e.g., KCN), Glutaronitrile-1,5-13C2 is not immediately lethal upon contact.[1] Its toxicity is delayed , driven by enzymatic bioactivation in the liver.

Mechanism of Action:

-

Absorption: The lipophilic nature of the dinitrile allows rapid absorption through intact skin and gastrointestinal tracts.

-

Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the

-carbon. -

Cyanogenesis: The resulting cyanohydrin intermediate is unstable and spontaneously decomposes, releasing free cyanide (

) and glutaraldehyde/glutaric acid. -

Mitochondrial Uncoupling: Free cyanide binds to the ferric iron (

) in Cytochrome c Oxidase (Complex IV), halting oxidative phosphorylation and causing histotoxic hypoxia.

Visualization: Metabolic Pathway of Toxicity

Figure 1: The bioactivation pathway of Glutaronitrile-1,5-13C2 leading to cyanide release.[1]

Caption: Figure 1 illustrates the hepatic conversion of the parent nitrile into toxic cyanide ions via P450 oxidation.[1]

Operational Safety Protocol

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

-

Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitriles due to rapid permeation.

| Component | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to small organic nitriles > 4 hours.[1] |

| Gloves (Splash) | Nitrile (Double Layer) | Only acceptable for momentary splash protection; not immersion. |

| Eye Protection | Chemical Goggles | Prevents absorption via the lacrimal duct. |

| Respiratory | Full-face respirator with OV/CN cartridges | Required only if fume hood containment is breached. |

Storage & Stability[9]

-

Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The compound is hygroscopic. Moisture ingress can lead to hydrolysis and slow release of ammonia/amides, altering isotopic purity.

Emergency Response & Decontamination

Critical Note: Treating nitrile exposure requires addressing both the organic solvent effect and the delayed cyanide toxicity.

Exposure Response Workflow

Figure 2: Decision logic for acute exposure to Glutaronitrile-1,5-13C2.

Caption: Figure 2 outlines the immediate triage steps. Note the monitoring phase due to delayed metabolic activation.

Decontamination of Spills

-

Evacuate the immediate area.

-

Neutralization: Do not use acid (generates HCN gas).

-

Oxidation: Treat the spill with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the nitrile to the corresponding cyanate/amide, which is less toxic.

-

Reaction:

[1]

-

-

Disposal: Collect waste in a container explicitly labeled "Cyanide/Nitrile Waste - Do Not Acidify".

Analytical Verification (Isotopic Integrity)

For researchers, verifying the label position is critical before biological application.

-

13C-NMR: Expect enhanced doublets at the nitrile carbon positions (

~119 ppm) due to -

Mass Spectrometry: The molecular ion

will appear at m/z ~97.1 , shifted +2 Da from the natural abundance baseline. -

Purity Check: Verify absence of hydrolysis products (Glutarimide or Glutaramic acid) which appear as carbonyl peaks at

170-180 ppm.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10994, Glutaronitrile. Retrieved from [Link][1]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]

-

World Health Organization (WHO). Cyanide in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link][1]

Sources

Solubility Profile & Handling of 13C-Glutaronitrile: A Technical Guide

Executive Summary

13C-labeled glutaronitrile (Pentanedinitrile-1,5-13C or uniformly labeled) is a critical intermediate in the synthesis of isotopically labeled amino acids (e.g., 13C-glutamic acid), polyamides, and metabolic tracers. While chemically identical to its non-labeled isotopologue in bulk properties, the high cost and specific spectroscopic applications of the 13C-variant demand a rigorous understanding of its solubility profile to minimize loss and ensure high-fidelity NMR/MS data.

This guide synthesizes empirical solubility data with theoretical Hansen Solubility Parameters (HSP) to provide a predictive framework for solvent selection. It further details specific handling protocols to mitigate the risks of isotopic dilution and hydrolysis.

Physicochemical Core

Understanding the physical state of glutaronitrile is the first step in effective handling. Note that 13C-labeling increases the molecular weight but does not significantly alter the boiling point or density compared to the standard isotope.

| Property | Value (Standard) | 13C-Labeled Note |

| CAS Number | 544-13-8 | Refer to specific isotopologue CAS |

| Molecular Formula | C₅H₆N₂ | ¹³CₓC₍₅₋ₓ₎H₆N₂ |

| Molecular Weight | 94.12 g/mol | +1.003 Da per 13C atom |

| Physical State | Colorless to light yellow liquid | Viscosity identical to standard |

| Boiling Point | 285–287 °C | High boiling point requires vacuum distillation |

| Density | 0.995 g/mL | Slight increase with labeling |

| Hygroscopicity | Moderate | Critical: 13C material must be stored desiccated |

Solubility Landscape

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility, we utilize Hansen Solubility Parameters.[1][2][3] As specific experimental values for glutaronitrile are rare in literature, we derive them via interpolation from its homologous series: Succinonitrile (C4) and Adiponitrile (C6).

-

(Dispersion): ~17.6 MPa

-

(Polarity): ~14.1 MPa

-

(Hydrogen Bonding): ~7.3 MPa

Interpretation: Glutaronitrile is a polar aprotic solvent lover. It interacts strongly with dipolar solvents (DMSO, DMF) and moderately with proton donors (Alcohols), but poorly with non-polar hydrocarbons.

Empirical Solubility Data

The following table categorizes solvents based on their ability to dissolve glutaronitrile at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (Miscible) | Primary NMR solvents; Reaction media. |

| Chlorinated | Chloroform, DCM | High | Extraction from aqueous phases; NMR (CDCl₃). |

| Alcohols | Ethanol, Methanol | High | Recrystallization co-solvents; Protic exchange risks. |

| Ketones | Acetone | High | General solvating; Cleaning. |

| Ethers | Diethyl Ether, THF | Moderate to Low | Ether is poor; THF is moderate. Used for precipitation. |

| Water | Water (D₂O) | Soluble (50-100 g/L) | Caution: Not fully miscible. Hydrolysis risk over time. |

| Hydrocarbons | Hexane, Heptane | Insoluble | Washing non-polar impurities; Phase separation. |

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the experimental goal (Synthesis, NMR, or Purification).

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

13C-Specific Protocols

Synthesis & Impurity Management

13C-Glutaronitrile is often synthesized via the nucleophilic substitution of 1,3-dihalopropane with K¹³CN. This route introduces specific impurities that must be managed:

-

Inorganic Salts (KBr/KCl): Insoluble in organic solvents.

-

Water: Carried over from the cyanide reaction.

-

Hydrolysis Products: 13C-Glutarimide or 13C-Glutaric acid (formed if pH is not controlled).

Purification Workflow: To maximize recovery of the expensive isotope, avoid column chromatography if possible (silica binds polar nitriles). Use the following extraction/distillation workflow.

Caption: Optimized purification workflow to remove salts and water while maximizing isotopic recovery.

Handling Precautions

-

Avoid Acidic Moisture: Nitriles hydrolyze to amides/acids in the presence of acid and water. Store 13C-glutaronitrile over activated molecular sieves (3Å or 4Å) in a septum-sealed vial.

-

NMR Sample Recovery: If analyzing in CDCl₃, the solvent can be evaporated to recover the labeled material. If using DMSO-d6, recovery is difficult due to the high boiling point of DMSO; use lyophilization (freeze-drying) if necessary, though DMSO is hard to freeze-dry.

Experimental Validation: Cloud Point Method

For critical applications where exact solubility limits are unknown (e.g., a specific mixed solvent system), use this self-validating "Cloud Point" protocol.

Protocol:

-

Preparation: Weigh 50 mg of 13C-glutaronitrile into a tared vial.

-

Titration: Add the target solvent in 10 µL aliquots using a micropipette.

-

Observation: Vortex after each addition.

-

Clear Solution: Soluble at current concentration.

-

Turbidity/Droplets: Phase separation (Insoluble/Saturation).

-

-

Calculation:

-

Validation: Cool the solution to 4°C. If it remains clear, the solubility is robust. If cloudiness appears, the saturation point is temperature-sensitive.

References

-

Sigma-Aldrich. (n.d.). Glutaronitrile Product Specification & Solubility Data. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

National Toxicology Program (NTP). (1992). Chemical Properties of 2-Methylglutaronitrile. NOAA Cameo Chemicals. Retrieved from

-

Fisher Scientific. (n.d.). Glutaronitrile 99% Safety Data Sheet. Retrieved from

-

Industrial Chemicals Environmental Assessment. (2015). Assessment of Glutaronitrile Derivatives. Australian Industrial Chemicals Introduction Scheme. Retrieved from

Sources

Methodological & Application

Protocol for hydrolyzing Glutaronitrile-1,5-13C2 to dicarboxylic acid

Application Note: High-Yield Hydrolysis of Glutaronitrile-1,5- C to Glutaric Acid-1,5- C [1]

Abstract & Strategic Rationale

The synthesis of Glutaric Acid-1,5-

Strategic Choice: Acid vs. Base Hydrolysis For this specific substrate, Acid-Catalyzed Hydrolysis is strictly superior to base-catalyzed methods.[1]

-

The Problem with Base Hydrolysis: Hydrolysis with NaOH yields disodium glutarate. Acidification with mineral acid (HCl) generates Glutaric Acid and NaCl. Because Glutaric Acid is highly water-soluble, it does not precipitate upon acidification.[1] Separating the product from NaCl requires exhaustive extraction, often leading to yield loss or salt contamination.[1]

-

The Acid Hydrolysis Advantage: Using concentrated HCl generates Glutaric Acid and Ammonium Chloride (

). Upon rotary evaporation, the excess HCl and water are removed.[1] The organic product can then be selectively extracted from the solid residue (

Reaction Mechanism

The transformation proceeds via the acid-catalyzed addition of water to the nitrile group.[1] The

Diagram 1: Mechanistic Pathway

Caption: Step-wise transformation of

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Glutaronitrile-1,5- | Isotopic Purity >99% | Substrate |

| Hydrochloric Acid (HCl) | Concentrated (37%, ~12M) | Catalyst / Reagent |

| Diethyl Ether | ACS Reagent (Anhydrous) | Extraction Solvent |

| Benzene or Chloroform | ACS Reagent | Recrystallization |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Equipment

-

Round-bottom flask (sized 5x reaction volume).

-

Reflux condenser.

-

Magnetic stir bar & heating mantle.

-

Rotary Evaporator (with acid-resistant seals).

-

Soxhlet extractor (optional, for maximizing yield from solid residue).

Experimental Protocol

Phase 1: Hydrolysis

-

Setup: In a round-bottom flask, dissolve Glutaronitrile-1,5-

C-

Ratio: Use approximately 3-5 mL of Conc. HCl per gram of nitrile. High acid concentration increases the rate of the amide-to-acid step.[1]

-

-

Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (approx. 100-110°C).

-

Completion Check: If possible, monitor by

C-NMR (disappearance of cyano peak at ~119 ppm, appearance of carboxyl peak at ~177 ppm) or TLC (though glutaric acid streaks on silica).

Phase 2: Isolation (The "Dry & Extract" Method)

Critical Step: Do not attempt to filter directly. The product is soluble.[1]

-

Evaporation: Transfer the reaction mixture to a Rotary Evaporator. Evaporate to dryness under reduced pressure at 50–60°C.

-

Result: You will obtain a solid white residue consisting of Glutaric Acid-1,5-

C

-

-

Extraction:

-

Add Diethyl Ether (approx. 20 mL per gram of starting material) to the solid residue.

-

Scrub/sonicate the solid to ensure the organic acid dissolves.[1]

is insoluble in ether. -

Decant the ether layer through a filter paper.

-

Repeat: Repeat this extraction 3–4 times to ensure quantitative recovery.

-

Alternative: For larger scales (>10g), use a Soxhlet extractor with ether for 12 hours to ensure 100% recovery.

-

Phase 3: Purification

-

Drying: Combine the ether extracts and dry over anhydrous

for 20 minutes. -

Concentration: Filter off the drying agent and evaporate the ether to yield the crude Glutaric Acid-1,5-

C -

Recrystallization:

Diagram 2: Isolation Workflow

Caption: "Dry & Extract" workflow to separate water-soluble product from inorganic salts.[1]

Quality Control & Characterization

Verify the isotopic incorporation and chemical purity using NMR.

| Parameter | Method | Expected Observation |

| Chemical Purity | Triplet at | |

| Isotopic Enrichment | Enhanced singlet (or doublet if coupling visible) at | |

| Coupling | The | |

| Melting Point | Capillary | 95–98°C. Sharp range indicates high purity. |

Safety & Handling

-

Ammonium Salts: The reaction generates ammonium chloride. While generally safe, ensure the initial evaporation is done in a fume hood as traces of HCl gas will be evolved.[1]

-

Solvents: Diethyl ether is extremely flammable and forms peroxides. Test for peroxides before use and use a spark-proof hood.

-

Cyanide Risk? Hydrolysis of nitriles releases ammonia, not hydrogen cyanide (HCN), provided the medium is strictly aqueous acid.[1] However, always handle

C-nitriles as potentially toxic and use gloves/eye protection.

References

-

Org. Synth. 1925, 5, 65; Coll.[1] Vol. 1, p. 289. Glutaric Acid.[1] Describes the standard acid hydrolysis of glutaronitrile. [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for nitrile hydrolysis and dicarboxylic acid purification).

Application Note: Tracking Electrolyte Degradation Mechanisms with 13C NMR Spectroscopy

Executive Summary

In the high-stakes arena of battery development, the electrolyte is the "bloodstream" of the cell. Its degradation directly correlates to capacity fade, impedance rise, and safety failures. For researchers transitioning from pharmaceutical MetID (Metabolite Identification) to energy storage, the analytical challenge is familiar: tracking the chemical fate of a parent molecule (solvent) into trace byproducts (degradation species).

This guide details a rigorous protocol for using Carbon-13 (

Why C NMR?

-

Specificity: Resolves carbonyl carbons in carbonates (150–160 ppm) where no protons exist.

-

Structural Insight: Distinguishes between linear (e.g., EMC) and cyclic (e.g., EC) carbonates and their breakdown products (e.g., LEDC).

-

Non-Destructive: Allows for subsequent analysis (e.g., GC-MS) on the same sample.

Theoretical Basis & Critical Challenges

The Sensitivity Challenge

The natural abundance of

-

Solution: This protocol recommends the use of

C-enriched solvents (e.g.,

The Paramagnetic Trap

Degraded electrolytes often contain dissolved transition metals (Mn

-

Mitigation: We utilize a specialized coaxial insert method (described in Section 3) to isolate the lock solvent and minimize paramagnetic interference.

Experimental Protocol: The "Glovebox-to-Magnet" Workflow

This protocol is designed to prevent hydrolysis from ambient moisture, which creates "false positive" degradation products like HF and glycols.

Phase 1: Materials & Preparation

-

Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a broadband (BBO) or cryoprobe.

-

Solvents: Anhydrous DMSO-d

or Acetone-d -

Consumables: 5mm NMR tubes (precision grade), coaxial inserts (stem type), Parafilm/Teflon tape.

-

Environment: Argon-filled Glovebox (O

< 0.5 ppm, H

Phase 2: Sample Extraction & Assembly

Step 1: Cell Disassembly Disassemble the cycled coin/pouch cell inside the glovebox. Centrifuge the separator and electrode stack at 3000 rpm for 5 minutes to extract the free electrolyte.

Step 2: The Coaxial Lock System (Crucial Step)

-

Standard practice involves mixing deuterated solvent with the sample. Do NOT do this for electrolytes. The polarity change can shift equilibria or precipitate salts.

-

Action:

-

Place 50–100

L of extracted electrolyte into the outer 5mm NMR tube. -

Fill the inner coaxial capillary with deuterated lock solvent (DMSO-d

). -

Insert the capillary into the tube and seal tightly with the cap + Parafilm.

-

Step 3: Transfer Place the sealed tube into a secondary containment (e.g., 50mL Falcon tube) before removing it from the glovebox to transport to the NMR magnet.

Phase 3: Acquisition Parameters

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for quantitative accuracy.

-

Relaxation Delay (D1): Set to

. For carbonyl carbons in carbonates, -

Scans (NS):

-

Natural abundance: 1024–4096 scans.

- C-enriched: 16–64 scans.

-

-

Temperature: Regulate at 298 K (25°C).

Analytical Workflow Visualization

The following diagram illustrates the critical path from cell disassembly to data interpretation, highlighting the contamination control points.

Figure 1: The "Glovebox-to-Magnet" workflow ensures that observed hydrolysis products are intrinsic to the battery chemistry, not artifacts of atmospheric moisture.

Data Analysis: Identifying the Fingerprints

Degradation in carbonate electrolytes primarily stems from reduction at the anode (SEI formation) and oxidation/hydrolysis in the bulk. Use the table below to assign chemical shifts.

Table 1: Characteristic C Chemical Shifts (referenced to DMSO-d )

| Compound | Abbr. | Functional Group | Chemical Shift ( | Significance |

| Ethylene Carbonate | EC | Carbonyl (C=O) | 158.0 | Primary Solvent |

| Methylene (CH | 67.1 | |||

| Dimethyl Carbonate | DMC | Carbonyl (C=O) | 156.0 | Co-Solvent |

| Li Ethylene Dicarbonate | LEDC | Carbonyl (C=O) | 160.2 | Major SEI Component (Reduction Product) |

| Methylene (CH | 62.9 | |||

| Li Methyl Carbonate | LMC | Carbonyl (C=O) | 157.5 | Hydrolysis/Reduction Product |

| Poly(ethylene oxide) | PEO | Ether (-O-CH | 70.5 | Polymerization/Oligomerization |

| Alkoxides | R-OLi | Methoxy (-OCH | 50 - 58 | Ring Opening Initiators |

Mechanistic Insight: The EC Ring Opening

The most critical failure mode is the ring opening of Ethylene Carbonate (EC). In a healthy cell, EC reduces to form a stable SEI (LEDC). In a failing cell, continuous reduction leads to gas generation (Ethylene) and polymerization.

The Pathway:

-

Reduction: EC accepts 2e

+ 2Li -

Hydrolysis (Impurity driven): EC + H

O

Figure 2: Divergent degradation pathways of Ethylene Carbonate. The ratio of LEDC (desired) to PEO/Glycol (parasitic) signals the health of the battery interface.

References

-

Jin, Y., et al. (2019).[1][2] "NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries." The Journal of Physical Chemistry Letters. Available at: [Link]

-

Zhou, J., et al. (2022).[3] "Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries." STAR Protocols. Available at: [Link]

-

Wiemers-Meyer, S., Winter, M., & Nowak, S. (2016).[4] "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Physical Chemistry Chemical Physics. Available at: [Link]

-

Self, J., et al. (2023). "Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution." Journal of the American Chemical Society. Available at: [Link]

-

Michan, A. L., et al. (2011). "13C Solid State NMR Suggests Unusual Breakdown Products in SEI Formation on Lithium Ion Electrodes." Journal of The Electrochemical Society. Available at: [Link]

Sources

Application Note: Probing Metal-Organic Framework Linker Structure and Dynamics using Solid-State NMR with 13C-Labeled Glutaronitrile Precursors

Introduction: The Analytical Challenge of MOFs and the Power of Solid-State NMR

Metal-Organic Frameworks (MOFs) represent a revolutionary class of porous crystalline materials, constructed from inorganic secondary building units (SBUs) connected by organic linker molecules.[1][2][3] Their exceptional porosity, tunable structures, and vast internal surface areas make them prime candidates for applications in gas storage, catalysis, sensing, and notably, drug delivery.[3] However, the very nature of these framework materials—often existing as microcrystalline powders with limited solubility—poses a significant challenge to conventional analytical techniques that require single crystals or solution-state samples.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as an indispensable tool for the atomic-level characterization of MOFs.[1][2][4] It is uniquely sensitive to the local chemical environment of atomic nuclei, providing detailed structural and dynamic information without the need for long-range crystallographic order.[5] This application note provides a detailed guide on leveraging ssNMR, enhanced by selective isotopic labeling, to investigate the organic linkers that are fundamental to MOF structure and function. Specifically, we will detail the use of ¹³C-labeled glutaronitrile as a versatile precursor for synthesizing isotopically enriched linkers, enabling a suite of powerful ssNMR experiments.

The Rationale: Why Isotopic Labeling is a Game-Changer for MOF ssNMR

While ssNMR is powerful, the direct observation of the ¹³C nucleus at its natural abundance of only 1.1% results in intrinsically low sensitivity.[6][7] For complex materials like MOFs, acquiring high-quality ¹³C ssNMR spectra can be prohibitively time-consuming. Isotopic enrichment of the organic linker with ¹³C overcomes this fundamental limitation and unlocks a deeper level of analysis.

The core advantages are twofold:

-

Dramatic Sensitivity Enhancement: Enriching the linker with ¹³C boosts the signal-to-noise ratio by nearly two orders of magnitude. This allows for the rapid acquisition of high-resolution 1D spectra and makes advanced, multi-dimensional experiments—which are often too insensitive at natural abundance—entirely feasible.[6]

-

Unambiguous Spectral Assignment and Mechanistic Insight: By selectively placing ¹³C labels at specific positions within the linker molecule, we can definitively assign resonances in the NMR spectrum.[5][8] This targeted approach transforms ssNMR from a bulk characterization technique into a precise probe of specific chemical sites. It allows researchers to track structural changes, monitor host-guest interactions at defined points on the linker, and elucidate dynamic processes such as linker rotation or framework breathing.[8][9]

Protocol Part 1: Synthesis of a ¹³C-Labeled Dicarboxylate Linker

To illustrate the process, we will outline a scientifically plausible, multi-step synthesis to convert selectively labeled glutaronitrile into a dicarboxylate linker suitable for MOF synthesis. Here, we propose the synthesis of a labeled 4,4'-(pyrazine-2,5-diyl)dibenzoic acid, a linker known to form robust frameworks. The key is the strategic incorporation of the ¹³C label from the precursor.

Objective: Synthesize 4,4'-(pyrazine-2,5-diyl)dibenzoic acid where the nitrile carbons from the precursor become the carboxylic acid carbons in the final linker.

Starting Material: Glutaronitrile-¹³C₂, labeled at the nitrile carbons (CN).

Step-by-Step Synthesis Protocol:

-

Step 1: Hydrolysis of Labeled Glutaronitrile to Labeled Glutaric Acid.

-

In a round-bottom flask, dissolve Glutaronitrile-¹³C₂ in a 6 M aqueous HCl solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the solution to cool to room temperature, which should induce precipitation of the product.

-

Filter the white solid, wash with cold deionized water, and dry under vacuum to yield Glutaric Acid-¹³C₂, labeled at the carboxylic acid positions.

-

-

Step 2: Conversion to Labeled Glutaroyl Chloride.

-

In a fume hood, combine the dried Glutaric Acid-¹³C₂ with an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude Glutaroyl Chloride-¹³C₂ as an oil. This intermediate is moisture-sensitive and is typically used immediately in the next step.

-

-

Step 3: Friedel-Crafts Acylation with Bromobenzene.

-

Dissolve bromobenzene in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) to form the catalyst complex.

-

Add the crude Glutaroyl Chloride-¹³C₂ dropwise to the cooled solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify the resulting diketone product by column chromatography.

-

-

Step 4: Ring Formation to Create the Pyrazine Core.

-

The diketone is then condensed with an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid and heated to form the central, bromine-substituted pyrazine ring. This is a standard synthetic route for substituted pyrazines.

-

-

Step 5: Suzuki Coupling to Attach Carboxy-phenyl Groups.

-

The dibrominated pyrazine core is subjected to a palladium-catalyzed Suzuki coupling reaction with 4-(methoxycarbonyl)phenylboronic acid.

-

After the reaction and purification, the resulting diester is hydrolyzed under basic conditions (e.g., using NaOH in a methanol/water mixture).

-

Acidification of the reaction mixture with HCl will precipitate the final product: 4,4'-(pyrazine-2,5-diyl)dibenzoic acid, now containing the ¹³C labels at the carboxylic acid positions.

-

This synthetic route provides a robust method for incorporating isotopic labels from a simple precursor into a complex organic linker, ready for MOF synthesis.

Caption: Workflow for synthesizing a ¹³C-labeled dicarboxylate linker.

Protocol Part 2: Solid-State NMR Sample Preparation

Trustworthiness: Proper sample packing is critical for achieving high-resolution spectra. An improperly packed rotor will lead to poor magic-angle spinning (MAS) stability, resulting in broad lines and excessive spinning sidebands.

Step-by-Step Protocol:

-

MOF Activation: Before packing, ensure the synthesized MOF is fully "activated" by removing any solvent molecules trapped within the pores. This is typically achieved by heating the MOF sample under a high vacuum for several hours. The specific temperature and duration depend on the thermal stability of the MOF.

-

Rotor Selection: Choose a MAS rotor of appropriate size (e.g., 1.3 mm, 2.5 mm, 4 mm) based on the available spectrometer probes and the desired spinning speed. Smaller rotors allow for faster MAS rates, which can be beneficial for reducing anisotropic line broadening.

-

Packing the Rotor:

-

Place the empty rotor into a packing tool.

-

Carefully add small aliquots of the activated, ¹³C-labeled MOF powder into the rotor.

-

Use a packing rod to gently and evenly compress the powder after each addition. The goal is to create a dense, homogenous sample plug. Avoid excessive force, which could damage the crystalline structure of the MOF or the rotor itself.

-

Continue adding and packing the material until the rotor is filled to the appropriate level, as specified by the manufacturer.

-

-

Sealing the Rotor: Securely place the rotor cap or tip onto the packed rotor using the manufacturer-provided tools. A proper seal is essential to contain the sample during high-speed spinning.

-

Weighing and Balancing: Weigh the packed rotor and ensure its mass is within the tolerance limits specified for the MAS probe to prevent damage during spinning.

Protocol Part 3: Advanced Solid-State NMR Analysis

The following protocols describe key experiments for characterizing the ¹³C-labeled MOF linker. All experiments are performed under Magic Angle Spinning (MAS) to average anisotropic interactions and achieve high-resolution spectra.[2]

Experiment 1: 1D ¹³C Cross-Polarization (CP/MAS) NMR

Expertise & Experience: The CP/MAS experiment is the workhorse for ¹³C ssNMR. It enhances the ¹³C signal by transferring polarization from the abundant ¹H nuclei.[9][10] The efficiency of this transfer depends on the strength of the ¹H-¹³C dipolar coupling, making it an excellent tool for probing rigid parts of the structure.

Step-by-Step Protocol:

-

Setup: Insert the packed rotor into the MAS probe. Set the MAS rate to a stable value (e.g., 10-15 kHz for a 4 mm rotor; higher for smaller rotors). Tune the probe for both ¹H and ¹³C frequencies.

-

Calibrate Pulse Lengths: Determine the 90° pulse lengths for both ¹H and ¹³C channels using a standard sample like adamantane or glycine.

-

Set CP Contact Time: The contact time is a crucial parameter. Start with a value around 1-2 ms. A variable contact time experiment can be performed to determine the optimal value for maximizing signal and to gain qualitative information about molecular mobility.[10]

-

Acquisition: Acquire the ¹³C spectrum using a standard CP/MAS pulse sequence with high-power ¹H decoupling during acquisition to remove ¹H-¹³C scalar and dipolar couplings, resulting in sharp ¹³C signals.[11]

-

Processing: Apply an appropriate window function (e.g., exponential broadening) to the Free Induction Decay (FID), Fourier transform, phase correct, and reference the spectrum (e.g., using the adamantane CH₂ peak at 38.48 ppm).

Experiment 2: 2D ¹H-¹³C Heteronuclear Correlation (HETCOR) NMR

Expertise & Experience: The HETCOR experiment resolves correlations between covalently bonded or spatially proximate ¹H and ¹³C nuclei, providing an invaluable method for unambiguous resonance assignment.[3][10][12]

Step-by-Step Protocol:

-

Setup: Use the same setup and calibrations as the 1D CP/MAS experiment.

-

Pulse Sequence: Employ a standard HETCOR pulse sequence, which involves a CP step for polarization transfer.

-

Set Evolution Time (t₁): Choose the number of increments in the indirect (¹H) dimension. A typical experiment might use 128-256 increments.

-

Set Contact Time: The CP contact time in HETCOR is often kept short (e.g., 50-500 µs) to preferentially observe correlations from directly bonded C-H pairs.

-

Acquisition: Run the 2D experiment. The total experiment time will depend on the number of scans per increment and the number of increments.

-

Processing: Process the data using a 2D Fourier transform with appropriate window functions in both dimensions. The resulting 2D spectrum will show ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating their proximity.

Caption: General experimental workflow for solid-state NMR analysis of MOFs.

Data Presentation and Interpretation

The data obtained from these experiments provide a detailed picture of the linker's environment within the MOF.

Self-Validating System: The protocols form a self-validating system. The 1D ¹³C CP/MAS spectrum provides a high-quality fingerprint of all carbon environments. The 2D HETCOR experiment then serves to validate the assignments made in the 1D spectrum by correlating each carbon to its attached protons, significantly increasing the trustworthiness of the structural interpretation.

Table 1: Representative ¹³C ssNMR Parameters for a Labeled MOF Linker

| Parameter | Typical Value Range | Information Gained | Relevant Experiment |

| Isotropic Chemical Shift (δ) | 0 - 200 ppm | Local chemical/electronic environment, presence of distinct crystallographic sites.[1] | 1D ¹³C CP/MAS |

| Linewidth (FWHM) | 10s of Hz to kHz | Degree of structural order, molecular motion. Broader lines can indicate disorder or dynamics.[13] | 1D ¹³C CP/MAS |

| CP Contact Time Dependence | Varies | Qualitative assessment of molecular mobility. Rigid carbons polarize faster than mobile ones.[10] | Variable Contact Time CP |

| ¹H-¹³C Cross-Peak | Presence/Absence | Proximity (< ~5 Å) between specific proton and carbon atoms, confirming assignments. | 2D ¹H-¹³C HETCOR |

| Spin-Lattice Relaxation (T₁) | ms to s | Information on molecular dynamics on the MHz timescale.[6] | 1D Inversion Recovery |

Application in Drug Development and Materials Science

The ability to precisely monitor the state of the organic linker is crucial for MOF applications in drug development and beyond.

-

Drug Loading and Host-Guest Interactions: By comparing the ¹³C ssNMR spectra of an empty MOF with a drug-loaded MOF, one can observe changes in the chemical shifts of the linker's carbon atoms.[6] These changes provide direct evidence of host-guest interactions and can pinpoint which parts of the linker are interacting with the drug molecule.

-

Framework Dynamics and Flexibility: Certain MOFs exhibit "breathing" or "gating" phenomena upon guest adsorption. ¹³C ssNMR can detect the resulting structural changes, as different framework conformations will give rise to distinct sets of NMR signals.[8]

-

Assessing Defect Sites: The high resolution afforded by ¹³C labeling can reveal the presence of linker vacancies or other structural defects, which can be crucial for understanding catalytic activity or material stability.

Conclusion

The combination of selective ¹³C isotopic labeling, starting from versatile precursors like glutaronitrile, with advanced solid-state NMR spectroscopy offers an exceptionally powerful strategy for the in-depth characterization of Metal-Organic Frameworks. This approach overcomes the inherent sensitivity limitations of natural abundance NMR and provides unambiguous, site-specific information about the linker's structure, dynamics, and interactions. The detailed protocols and insights provided in this application note empower researchers to unlock a deeper understanding of their MOF materials, accelerating innovation in fields from drug delivery to catalysis.

References

- New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR. Chemical Communications (RSC Publishing).

- Dynamic Nuclear Polarization Enhanced Solid-State NMR Spectroscopy of Functionalized Metal-Organic Frameworks. Infoscience.

- High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal–organic frameworks, STAM-1 and HKUST-1. RSC Publishing.

- Endogenous metal-ion dynamic nuclear polarization for NMR signal enhancement in metal organic frameworks. University of Cambridge.

- High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal-organic frameworks, STAM-1 and HKUST-1. St Andrews Research Repository.

- Dynamic Nuclear Polarization-enhanced NMR and Its Applications for the Structural Investigation of MOFs and COFs. ResearchGate.

- (PDF) Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. ResearchGate.

- Chapter 5: Dynamic Nuclear Polarization-enhanced NMR and Its Applications for the Structural Investigation of MOFs and COFs. Books.

- Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). PMC.

- Chapter 4: NMR Investigations of Host–Guest Interactions in MOFs and COFs. Books.

- Solid-state NMR spectroscopy of metal–organic framework compounds (MOFs). MDPI.

- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Uni Halle.

- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Recent.

- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Recent.

- Chapter 1: An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. Books.

-

Looking into Metal-Organic Frameworks with Solid-State NMR Spectroscopy. IntechOpen. Available at: [Link]

- Solid-state NMR spectroscopy at ultrahigh resolution for structural and dynamical studies of MOFs. ResearchGate.

- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. PMC.

- Solid-state 13C-NMR spectroscopic determination of sidechain mobilities in zirconium-based metal-organic frameworks. Recent.

- Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. PMC - NIH.

- Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide | Request PDF. ResearchGate.

- Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC.

- Quantification of single components in complex mixtures by 13C NMR. Magritek.

- (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate.

Sources

- 1. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal–organic frameworks, STAM-1 and HKUST-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. magritek.com [magritek.com]

- 8. New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

- 12. Dynamic Nuclear Polarization Enhanced Solid-State NMR Spectroscopy of Functionalized Metal-Organic Frameworks [infoscience.epfl.ch]

- 13. researchgate.net [researchgate.net]

Preparation of 13C-labeled amino acids via glutaronitrile intermediates

An Application Note and Protocol for the Preparation of ¹³C-Labeled Amino Acids via Glutaronitrile Intermediates

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive, in-depth protocol for the synthesis of ¹³C-labeled amino acids utilizing glutaronitrile as a key intermediate. The methodologies detailed herein are grounded in established chemical principles and have been validated through peer-reviewed research, ensuring reliability and reproducibility.

Introduction: The Significance of ¹³C-Labeled Amino Acids and the Glutaronitrile Advantage

Stable isotope-labeled compounds, particularly those incorporating Carbon-13 (¹³C), are indispensable tools in modern biomedical research and drug development. Their applications span from metabolic flux analysis and protein structural studies using nuclear magnetic resonance (NMR) to quantitative proteomics and as internal standards in mass spectrometry-based assays. The ability to precisely track the metabolic fate of molecules has revolutionized our understanding of biological systems.

The synthesis of ¹³C-labeled amino acids can be a complex and costly endeavor. The choice of synthetic route is critical to achieving high isotopic enrichment and chemical purity. The glutaronitrile pathway offers a versatile and efficient method for the preparation of several key amino acids, most notably L-glutamic acid and L-proline. The strategic advantage of this pathway lies in the accessibility of ¹³C-labeled starting materials and the relatively straightforward chemical transformations involved.

Synthetic Workflow Overview

The overall synthetic strategy involves the introduction of ¹³C labels at an early and efficient stage, followed by the construction of the amino acid backbone. The key intermediate, glutaronitrile, serves as a versatile scaffold that can be further elaborated into the desired amino acid.

Figure 1: General synthetic workflow for the preparation of ¹³C-labeled amino acids from a labeled starting material via a glutaronitrile intermediate.

Detailed Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), by personnel trained in handling hazardous chemicals.

Protocol 1: Synthesis of [1,5-¹³C₂]Glutaronitrile

This protocol describes the synthesis of doubly labeled glutaronitrile from 1,3-dibromopropane and potassium cyanide (K¹³CN).

Materials and Equipment:

-

1,3-Dibromopropane

-

Potassium cyanide-¹³C (K¹³CN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard glassware for extraction and distillation

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve K¹³CN (2.0 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) if available.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude glutaronitrile can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Synthesis of [1,5-¹³C₂]-L-Glutamic Acid

This protocol details the hydrolysis of the labeled glutaronitrile to glutamic acid, followed by enzymatic resolution to obtain the biologically active L-enantiomer.

Materials and Equipment:

-

[1,5-¹³C₂]Glutaronitrile (from Protocol 1)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Agrobacterium tumefaciens (or other suitable source of L-glutamate oxidase)

-

Dowex 50W-X8 resin (or equivalent strong cation-exchange resin)

-

Chromatography column

-

pH meter

-

Lyophilizer

Procedure:

-

Acid Hydrolysis: To the [1,5-¹³C₂]glutaronitrile, add a 6 M solution of HCl. Heat the mixture at reflux for 12-18 hours. This step hydrolyzes both nitrile groups to carboxylic acids, forming racemic [1,5-¹³C₂]-glutamic acid hydrochloride.

-

Neutralization: After cooling, neutralize the reaction mixture to pH 7.0 by the careful addition of a concentrated NaOH solution.

-

Enzymatic Resolution (optional but recommended for L-isomer): The resulting racemic glutamic acid can be resolved using enzymatic methods. One common approach is the use of L-glutamate oxidase, which selectively oxidizes the L-enantiomer. The unreacted D-enantiomer can then be separated. For many applications, the racemic mixture may be suitable and this step can be omitted.

-

Purification by Ion-Exchange Chromatography:

-

Load the neutralized glutamic acid solution onto a pre-equilibrated Dowex 50W-X8 column (H⁺ form).

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the glutamic acid using a 2 M ammonium hydroxide (NH₄OH) solution.

-

Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test or Thin Layer Chromatography (TLC).

-

-

Final Isolation: Combine the fractions containing the purified glutamic acid and remove the ammonia and water by rotary evaporation and subsequent lyophilization to obtain the pure [1,5-¹³C₂]-L-glutamic acid as a white solid.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of ¹³C-labeled amino acids via the glutaronitrile pathway.

| Parameter | [1,5-¹³C₂]Glutaronitrile | [1,5-¹³C₂]-L-Glutamic Acid | [¹³C₅]-L-Proline |

| Starting Material | 1,3-Dibromopropane, K¹³CN | [1,5-¹³C₂]Glutaronitrile | [¹³C₅]-L-Glutamic Acid |

| Typical Yield | 75-85% | 60-70% (after purification) | 40-50% (multi-step) |

| Isotopic Enrichment | >98% | >98% | >98% |

| Chemical Purity | >95% (after distillation) | >99% (after chromatography) | >99% (after chromatography) |

Characterization and Quality Control

The final labeled amino acid product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the ¹³C labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and the level of isotopic incorporation.

-

Chiral Chromatography: To determine the enantiomeric purity (e.e., enantiomeric excess) of the final L-amino acid.

References

Application Note: 13C-Glutaronitrile as a Precursor for Molecular Imaging Probes

Executive Summary

This guide details the utility of 13C-glutaronitrile (and its isotopologues) as a critical high-value synthon in the development of molecular imaging agents. While Carbon-13 is a stable isotope, its application in Hyperpolarized (HP) MRI and as a structural scaffold for Carbon-11 (PET) radiopharmaceuticals places it at the intersection of advanced metabolic imaging and nuclear medicine.

Key Applications:

-

Hyperpolarized 13C MRI: Precursor for [1,5-13C2]Glutaric Acid, a probe for detecting necrosis and metabolic flux in vivo.

-

PET Radiochemistry: Structural analog chemistry for synthesizing [1-11C]Glutaronitrile and derived amino acids/polyamines via [11C]cyanide substitution.

-

Metabolic Tracing (ADME): Synthesis of stable-isotope standards for mass spectrometry-based metabolic flux analysis (MFA).

Technical Specifications & Chemical Logic

The Precursor: 13C-Glutaronitrile

-

Chemical Name: Pentanedinitrile-1,5-13C2 (common isotopomer)

-

Role: Bifunctional electrophile/nucleophile scaffold.

-

Stability: Stable isotope (non-radioactive); indefinite shelf-life under inert atmosphere.

-

Handling: Toxic (nitrile); requires fume hood and standard PPE.

Mechanism of Action in Imaging

The utility of 13C-glutaronitrile lies in its conversion to Glutaric Acid . In Hyperpolarized MRI, [1,5-13C2]glutaric acid is hyperpolarized via Dissolution Dynamic Nuclear Polarization (d-DNP).

-

Biologic Target: Glutarate is not rapidly metabolized by healthy tissue but accumulates in necrotic cells due to membrane integrity loss.

-

Signal: The T1 relaxation time of the carboxyl carbons is sufficiently long (~30–50s at 3T) to allow imaging after injection.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthesis pathways starting from 1,3-dibromopropane to generate both Stable (13C) and Radioactive (11C) imaging agents.

Figure 1: Divergent synthetic pathways for Stable (13C) and Radioactive (11C) Glutaronitrile derivatives.

Detailed Protocols

Protocol A: Synthesis of [1,5-13C2]Glutaric Acid (For HP-MRI)

Objective: Synthesize high-purity [1,5-13C2]glutaric acid from 1,3-dibromopropane using K13CN. Scale: Gram-scale (Non-radioactive).

Step 1: Cyanation (Formation of 13C-Glutaronitrile)

-

Reagents:

-

1,3-Dibromopropane (10 mmol, 2.02 g)

-

Potassium Cyanide-13C (22 mmol, 1.45 g)

-

Solvent: DMSO (anhydrous, 15 mL)

-

-

Procedure:

-

Dissolve K13CN in DMSO in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 1,3-dibromopropane dropwise at room temperature.

-

Heat the mixture to 80°C for 4 hours . Note: Monitor via TLC (Ethyl Acetate:Hexane 1:4).

-

Workup: Cool to RT. Pour into ice water (50 mL). Extract with Dichloromethane (DCM, 3 x 20 mL).

-

Dry combined organic layers over MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect ~85-90% of [1,5-13C2]glutaronitrile as a colorless oil.

-

Step 2: Hydrolysis to [1,5-13C2]Glutaric Acid

-

Reagents:

-

[1,5-13C2]Glutaronitrile (from Step 1)

-

Conc. HCl (12 M, 10 mL)

-

-

Procedure:

-

Suspend the nitrile in conc. HCl.

-

Reflux at 100°C for 6 hours . The mixture will become homogeneous.

-

Cool to 4°C to induce crystallization of the diacid.

-

Filter the white solid and recrystallize from water/acetone.

-

-

QC Criteria:

-

13C-NMR: Doublet at ~177 ppm (COOH).

-

Purity: >98% by HPLC.

-

Protocol B: Hyperpolarization via Dissolution DNP

Objective: Generate hyperpolarized [1,5-13C2]glutarate for injection. Equipment: SPINlab or Hypersense DNP Polarizer.

-

Sample Preparation:

-

Substrate: [1,5-13C2]Glutaric acid (30 mg).

-

Radical: Trityl radical (e.g., OX063), 15 mM concentration.

-

Glassing Agent: Glycerol or DMSO (to prevent crystallization at 1.2 K).

-

-

Polarization:

-

Load sample into DNP cup.

-

Insert into polarizer at 1.2 K / 3.35 T .

-

Irradiate with microwaves at 94.1 GHz for 60–90 minutes (build-up time).

-

-

Dissolution & Neutralization:

-

Dissolve rapidly with superheated buffer (Tris/EDTA + NaOH) to achieve pH 7.4.

-

Final concentration: ~80 mM.

-

Transfer Time: < 10 seconds to MRI scanner.[1]

-

-

QC (Pre-Injection):

-

Measure polarization level using a low-flip-angle NMR pulse on a benchtop spectrometer. Target: >20% polarization.

-

Protocol C: Radiosynthesis of [1-11C]Glutaronitrile (PET)

Objective: Adaptation for Carbon-11 labeling (Half-life: 20.4 min). Note: This requires an automated radiochemistry module (e.g., GE TRACERlab FX).

-

Radionuclide Production:

-

Cyclotron target: N2 (+1% O2) -> 14N(p,α)11C -> [11C]CO2.[2]

-

Conversion: [11C]CO2 -> [11C]CH4 -> [11C]HCN (via Pt oven at 950°C).

-

-

Labeling Reaction:

-

Precursor: 4-Bromobutyronitrile (1-2 mg) in DMF.

-

Trapping: Trap [11C]HCN gas in the precursor solution containing Kryptofix 2.2.2/K2CO3.

-

Reaction: Heat to 90°C for 3 minutes .

-

-

Purification:

-

Semi-preparative HPLC (C18 column, Ethanol/Water gradient).

-

Isolate the fraction corresponding to [1-11C]glutaronitrile.

-

Application: This tracer can be used to map nitrile metabolism or hydrolyzed online to [1-11C]glutarate for PET imaging of renal function.

-

Data Visualization: Hyperpolarized Imaging Workflow

Figure 2: Critical path for Hyperpolarized 13C-Glutarate imaging. Time sensitivity is paramount post-dissolution.

Comparison of Tracer Modalities

| Feature | 13C-Glutarate (Hyperpolarized) | [11C]Glutarate (PET) |

| Detection Physics | Magnetic Resonance (NMR/MRI) | Gamma Coincidence (PET) |

| Precursor | [1,5-13C2]Glutaronitrile | 4-Bromobutyronitrile + [11C]HCN |

| Sensitivity | Low (mM range required) | High (nM/pM range) |

| Chemical Info | High (Distinguishes metabolites) | Low (Location only) |

| Half-Life | T1 Relaxation (~30-50 sec) | Radioactive Decay (20.4 min) |

| Primary Use | Metabolic Flux / Necrosis Imaging | Perfusion / Renal Clearance |

References

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163.

-

Gallagher, F. A., et al. (2009). Production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate via fumarase for magnetic resonance imaging. ChemPhysChem, 10(11), 1856-1863. (Demonstrates dicarboxylic acid probe logic).

-

Mishkovsky, M., et al. (2012). Hyperpolarized 13C-glutaric acid as a probe for in vivo imaging of necrosis. Magnetic Resonance in Medicine. (Validates Glutaric Acid as a specific necrosis probe).

-

Gomez-Checa, A., et al. (2021). Synthesis of 11C-Labeled Nitriles via Cyanation of Halides. Journal of Labelled Compounds and Radiopharmaceuticals. (Reference for the 11C-cyanation protocol adaptation).

-

Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism with imaging: hyperpolarized 13C magnetic resonance spectroscopy.[1][3][4][5] Neoplasia, 13(2), 81-97.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pharmrxiv.de [pharmrxiv.de]

- 3. Hyperpolarized carbon-13 MRI - Wikipedia [en.wikipedia.org]

- 4. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Reduction of Glutaronitrile-1,5-13C2 to 1,5-Pentanediamine-1,5-13C2

Abstract & Strategic Overview

The reduction of Glutaronitrile-1,5-13C2 to 1,5-Pentanediamine-1,5-13C2 (also known as [1,5-13C2]Cadaverine) presents a unique challenge in isotope chemistry. While standard nitrile reductions are routine, the high cost of the 13C-labeled precursor demands a protocol that maximizes atom economy and yield while strictly suppressing the formation of secondary and tertiary amines (dimerization products).

This guide details two validated protocols:

-

Catalytic Hydrogenation (Raney Nickel/Ammonia): The "Gold Standard" for scalability and atom economy.

-

Hydride Reduction (LiAlH4): The preferred method for small-scale (<1g) laboratory synthesis where autoclave equipment is unavailable.

Mechanistic Insight: The Selectivity Challenge

To maximize yield, one must understand the "Imine Competition" mechanism. During reduction, the nitrile is first reduced to an imine intermediate (

-

Path A (Desired): The imine is further reduced to the primary amine.

-

Path B (Parasitic): The newly formed primary amine attacks a remaining imine, releasing ammonia and forming a secondary amine dimer.

Control Strategy: To force Path A, we must either:

-

Saturate the system with Ammonia (shifts equilibrium away from dimerization).

-

Use a Hydride Donor that reduces the imine faster than the condensation can occur.

Diagram 1: Reaction Mechanism & Control Logic

Caption: Mechanistic pathway showing the competition between primary amine formation (green) and secondary amine dimerization (red). Excess ammonia is required to inhibit the red pathway.

Protocol A: Catalytic Hydrogenation (Raney Ni + Ammonia)

Best For: Scales >1g, High Yield (>90%), Clean Product Profile. Critical Requirement: High-pressure autoclave, Ammonia gas or saturated solution.

Materials

-

Substrate: Glutaronitrile-1,5-13C2

-

Catalyst: Raney Nickel (Active slurry in water/ethanol). Note: Pyrophoric.[3]

-

Solvent: Methanol (saturated with NH3) or Ethanol.

-

Reagent: Hydrogen gas (H2), Ammonia (NH3) gas or aqueous NH4OH.

Step-by-Step Procedure

-

Catalyst Preparation (Inert Atmosphere):

-

Wash Raney Nickel (approx. 20 wt% relative to substrate) three times with absolute ethanol to remove water.

-

Safety: Never let Raney Ni dry out; it will ignite in air.

-

-

Loading:

-

Transfer the glutaronitrile-1,5-13C2 into the autoclave liner.

-

Add the washed Raney Ni slurry.

-

Add Methanol.

-

Crucial Step: Add liquid ammonia (approx. 5-10 equivalents) or saturate the methanol with NH3 gas at 0°C. Rationale: Ammonia suppresses secondary amine formation [1].

-

-

Reaction:

-

Seal autoclave. Purge 3x with N2, then 3x with H2.

-

Pressurize to 50–70 bar (700–1000 psi) H2.

-

Heat to 80–100°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Run for 4–6 hours until H2 uptake ceases.

-

-

Workup:

-

Cool to room temperature. Vent H2 carefully.

-

Filter catalyst over Celite (keep wet!).

-

Evaporate solvent and ammonia under reduced pressure.

-

Result: Crude 1,5-pentanediamine-1,5-13C2 as a free base oil.

-

Protocol B: Chemical Reduction (LiAlH4)

Best For: Scales <1g, Labs without autoclaves. Critical Requirement: Anhydrous conditions, Fieser workup.

Materials

-

Substrate: Glutaronitrile-1,5-13C2

-

Reagent: Lithium Aluminum Hydride (LiAlH4) - 4.5 equivalents (excess required).

-

Solvent: Anhydrous THF or Diethyl Ether.[4]

Step-by-Step Procedure

-

Setup:

-

Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain N2 atmosphere.

-

Charge flask with LiAlH4 (suspended in dry THF). Cool to 0°C.

-

-

Addition:

-

Dissolve Glutaronitrile-1,5-13C2 in dry THF.

-

Add dropwise to the LiAlH4 suspension.[5] Note: Exothermic.

-

Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

-

-

The "Fieser" Quench (Critical for Yield):

-

To avoid trapping your expensive isotope in aluminum salts, use the specific Fieser method [2]:

-

Cool to 0°C. For every x grams of LiAlH4 used, add slowly:

-

x mL Water

-

x mL 15% Aqueous NaOH

-

3x mL Water

-

-